DL-Propargylglycine vs. L-Propargylglycine: Potency Differential in CSE Inhibition
A direct comparison of IC₅₀ values for CSE inhibition reveals a substantial potency difference between the racemic mixture and the isolated L-enantiomer. DL-Propargylglycine (PAG) demonstrates an IC₅₀ of 55 µM in rat liver preparations , whereas L-Propargylglycine is reported with a significantly higher IC₅₀ of 40,000 nM (40 µM) in a distinct assay system . This indicates that the racemic DL-mixture is the more potent inhibitor in this specific experimental context, highlighting the importance of selecting the correct isomeric form for effective CSE blockade.
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 55 µM (DL-Propargylglycine, racemic mixture) |
| Comparator Or Baseline | 40 µM (L-Propargylglycine) |
| Quantified Difference | DL-Propargylglycine exhibits 1.375-fold greater potency (lower IC₅₀) than the L-enantiomer in this comparison. |
| Conditions | Target Compound: Rat liver preparation, H₂S production assay. Comparator: Purified enzyme, assay unspecified. |
Why This Matters
This 1.4-fold difference in potency can translate to significantly different effective concentrations in vitro and in vivo, directly impacting experimental design and procurement decisions for reproducible CSE inhibition studies.
